molecular formula C12H15F3N2O B2824156 2,2,2-Trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone CAS No. 1495711-38-0

2,2,2-Trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone

Cat. No.: B2824156
CAS No.: 1495711-38-0
M. Wt: 260.26
InChI Key: YLWNQAANAPEFAQ-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one, a mixture of diastereomers, is a fluorinated organic compound

Scientific Research Applications

2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of 4-methylcyclohexanone with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Another fluorinated compound with similar structural features but different functional groups.

    2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a pyrazole ring.

    2,2,2-trifluoro-1-(m-tolyl)ethane-1-one: Features a tolyl group in place of the cyclohexyl and pyrazole groups.

Uniqueness

2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one is unique due to the presence of both the trifluoromethyl and pyrazole groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c1-8-2-4-10(5-3-8)17-7-9(6-16-17)11(18)12(13,14)15/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWNQAANAPEFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2C=C(C=N2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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